Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
The compound is a derivative of Ethyl 3-(4-methoxyphenyl)propanoate , which is a chemical compound with the molecular formula C12H16O3 . It’s closely related to Ethyl 3-(4-methoxyphenyl)-3-oxopropionate, a yellow to very dark yellow liquid or viscous liquid .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as Ethyl 3-(4-methoxyphenyl)-3-oxopropionate have been synthesized through one-pot two-step sequential reactions involving arylhydrazines, β-ketone esters, formaldehyde, and styrenes in glycerol .Scientific Research Applications
Synthesis and Characterization
Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate has been utilized in various synthetic and characterization studies. For example, Huang Jie-han (2008) conducted synthesis and characterization of pyrazole hydrazones derivatives using this compound as a starting material. The compound was reacted with hydrazine hydrate to obtain carbohydrazide, which further reacted with aromatic aldehyde to yield new pyrazole hydrazones compounds (Huang Jie-han, 2008).
Auxin Activities and Agrochemical Potential
A 2010 study by A. Yue et al. explored the synthesis of this compound through one-pot reaction methods. The research aimed to evaluate the auxin activities and potential agrochemical applications of the synthesized compounds. However, the auxin activities were found to be not high, with only a few compounds showing antiblastic effects on wheat gemma (A. Yue et al., 2010).
Regioselective Synthesis
W. Ashton and G. Doss (1993) reported a regioselective route to synthesize derivatives of this compound. They focused on the structural assignments of the derivatives, indicating the compound's significance in organic chemistry and synthesis (W. Ashton & G. Doss, 1993).
Antioxidant Activity
In 2020, a study by Taís B. Goulart et al. investigated the antioxidant activity of alkyl 1H-pyrazolecarboxylates derived from a raspberry ketone methyl ether, involving the compound . The study found that increasing the alcohol chain length decreases the antioxidant potential of these molecular systems (Taís B. Goulart et al., 2020).
Applications in Organic Synthesis
The compound has also been used as a precursor in cross-coupling reactions to synthesize various condensed pyrazoles, as demonstrated by Eglė Arbačiauskienė et al. (2011). These synthesized pyrazoles have potential applications in organic chemistry (Eglė Arbačiauskienė et al., 2011).
X-Ray Powder Diffraction Data
Qing Wang et al. (2017) provided X-ray powder diffraction data for a compound structurally related to this compound. The study highlighted its importance as an intermediate in the synthesis of the anticoagulant, apixaban (Qing Wang et al., 2017).
Structural and Spectral Investigations
S. Viveka et al. (2016) conducted structural, spectral, and theoretical investigations of a pyrazole-4-carboxylic acid derivative. The study focused on experimental and theoretical approaches to understand the chemical and physical properties of the compound (S. Viveka et al., 2016).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on “Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate”, it’s challenging to provide an accurate mode of action. Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Biochemical Pathways
Indole derivatives, which have a similar structure, have been found to affect a variety of biochemical pathways .
Properties
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(17)13-9-12(15-16(13)2)10-5-7-11(18-3)8-6-10/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAJIZNBNZGVLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618070-51-2 |
Source
|
Record name | ETHYL 3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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